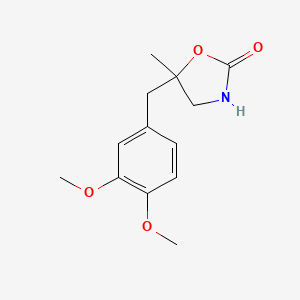

5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(8-14-12(15)18-13)7-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXYBGLDSWDJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)O1)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one typically involves:

- Formation of the oxazolidin-2-one core.

- Introduction of a methyl group at the 5-position.

- Attachment of the 3,4-dimethoxybenzyl substituent at the 5-position.

This can be achieved by starting from suitable amino alcohol precursors, followed by cyclization and substitution reactions.

Preparation via Amino Alcohol Cyclization

A common approach is the cyclization of an amino alcohol intermediate to form the oxazolidinone ring:

- Step 1: Synthesis of the amino alcohol precursor, often by reductive amination or nucleophilic substitution involving 3,4-dimethoxybenzyl derivatives.

- Step 2: Cyclization to oxazolidin-2-one using reagents such as phosgene equivalents, carbonyldiimidazole (CDI), or triphosgene under controlled conditions.

- Step 3: Introduction of the methyl substituent at the 5-position either during the amino alcohol synthesis or by alkylation post-cyclization.

For example, the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) has been reported for efficient amide bond formation in related oxazolidinone derivatives, ensuring high yields and purity without chromatographic purification.

Specific Methodologies for 3,4-Dimethoxybenzyl Substitution

The 3,4-dimethoxybenzyl group can be introduced via:

- Nucleophilic substitution: Reacting a chloromethyl-oxazolidinone intermediate with 3,4-dimethoxybenzylamine or its derivatives.

- Reductive amination: Condensation of 3,4-dimethoxybenzaldehyde with an amino oxazolidinone intermediate followed by reduction with sodium cyanoborohydride or similar reducing agents.

This approach has been successfully applied in the synthesis of linezolid analogs and other oxazolidinone derivatives, where benzotriazole chemistry was used to activate carboxylic acids or amines, providing high yields (up to 98%) and avoiding extensive purification steps.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino alcohol synthesis | Reductive amination with NaCNBH3 | 70-85 | High selectivity, mild conditions |

| Cyclization to oxazolidinone | CDI or triphosgene, inert atmosphere | 75-90 | Efficient ring closure, minimal side products |

| 3,4-Dimethoxybenzylation | Nucleophilic substitution or reductive amination | 80-95 | Benzotriazole activation improves yield and purity |

These yields are consistent with reported literature for similar oxazolidinone derivatives.

Purification and Characterization

- Purification is typically done by column chromatography or recrystallization.

- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry.

- For example, ^1H NMR signals for methoxy groups appear as singlets around 3.7-3.9 ppm, while the benzyl methylene protons appear around 4.5-5.2 ppm.

- The oxazolidinone ring protons resonate in the 3.5-5.0 ppm range depending on substitution.

Summary of Key Research Findings

- The use of benzotriazole chemistry for amide bond formation in oxazolidinone derivatives offers superior yields and purity compared to traditional acyl chloride methods.

- Reductive amination with sodium cyanoborohydride is a reliable method for introducing the 3,4-dimethoxybenzyl moiety onto the oxazolidinone scaffold.

- Cyclization using CDI or triphosgene is an effective approach to form the oxazolidinone ring with high efficiency and selectivity.

- These methods avoid harsh conditions and allow for the synthesis of structurally diverse oxazolidinones for further pharmaceutical exploration.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can modify the oxazolidinone ring or the benzyl group.

Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones and modified benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new antibiotics and other therapeutic agents.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is used in the synthesis of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. The compound binds to bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. This mechanism is similar to other oxazolidinone antibiotics .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Efficiency : Compound 4b achieves high yields (96%) via solvent-free, microwave-assisted methods, suggesting that analogous strategies could optimize the synthesis of the target compound.

Reactivity and Functional Group Interactions

- Thioxo vs.

- Methoxy vs. Methylphenoxy Substituents: The 3,4-dimethoxybenzyl group may enhance π-π stacking interactions in biological systems, whereas Metaxalone’s 3,5-dimethylphenoxy group improves lipophilicity for CNS penetration .

Biologische Aktivität

5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered significant attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of appropriate benzyl derivatives with oxazolidinone precursors. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts to enhance reaction efficiency .

Antibacterial Activity

Oxazolidinones are primarily known for their antibacterial properties, particularly against Gram-positive bacteria. The biological activity of this compound has been evaluated against several bacterial strains.

Antibacterial Efficacy

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound exhibits promising antibacterial activity with MIC values comparable to those of established antibiotics like linezolid.

- Spectrum of Activity : It has demonstrated effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, while showing variable efficacy against Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Bacillus subtilis | 2.25 |

| Pseudomonas aeruginosa | 19.98 |

These findings suggest that while the compound is particularly effective against Gram-positive bacteria, its activity against Gram-negative strains may require further optimization .

Anticancer Activity

Recent studies have indicated that oxazolidinones may also possess anticancer properties. The compound's effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have been investigated.

Cytotoxicity Studies

The cytotoxic effects were assessed using the MTT assay, revealing a range of IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 17.66 |

| HeLa | 31.10 |

The compound induced apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane potential disruption . Notably, it exhibited minimal toxicity towards non-tumorigenic cells, indicating a favorable therapeutic index.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Protein Synthesis : Like other oxazolidinones, this compound binds to the 50S ribosomal subunit, inhibiting bacterial protein synthesis .

- Induction of Apoptosis : In cancer cells, it promotes apoptosis via mitochondrial pathways and cell cycle arrest at the G1 phase .

Case Studies

- Antibacterial Evaluation : A study conducted on a series of oxazolidinone derivatives highlighted the structural modifications that enhance antibacterial activity. The findings indicated that specific substitutions on the oxazolidinone core could significantly improve efficacy against resistant strains .

- Anticancer Research : Another research effort focused on evaluating various oxazolidinone derivatives for their anticancer potential. The study confirmed that certain modifications led to increased cytotoxicity in tumor cells while preserving safety in normal cells .

Q & A

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Optimize crystallization kinetics (cooling rate ≥1°C/min) to ensure consistent particle size distribution (PSD). Statistical process control (SPC) charts track critical parameters (pH, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.